

5-Bromo-2-nitrobenzoic acid solubility in organic solvents

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Compound of Interest

Compound Name: 5-Bromo-2-nitrobenzoic acid

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An In-depth Technical Guide to the Solubility of **5-Bromo-2-nitrobenzoic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrobenzoic acid is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of **5-Bromo-2-nitrobenzoic acid**, an exploration of the underlying physicochemical principles, and detailed protocols for its experimental determination.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate like **5-Bromo-2-nitrobenzoic acid** is not merely a physical constant; it is a cornerstone of process development and optimization. From ensuring homogenous reaction conditions to enabling efficient crystallization and purification, understanding and controlling solubility is paramount. In drug development, poor solubility can lead to challenges in formulation and bioavailability, hindering the therapeutic potential of a promising compound. This guide is designed to provide

the researcher with a foundational understanding of the solubility of **5-Bromo-2-nitrobenzoic acid**, empowering more informed decisions in the laboratory and during process scale-up.

Physicochemical Properties of 5-Bromo-2-nitrobenzoic Acid

5-Bromo-2-nitrobenzoic acid ($C_7H_4BrNO_4$) is a crystalline solid with a molecular weight of 246.02 g/mol .^{[1][2]} Its structure, featuring a carboxylic acid group, a nitro group, and a bromine atom on a benzene ring, dictates its solubility behavior.

Property	Value	Source
Molecular Formula	$C_7H_4BrNO_4$	^{[1][3]}
Molecular Weight	246.016 g/mol	^[3]
Appearance	Yellow Powder / Colorless crystal	^[3]
pKa	1.85±0.25 (Predicted)	^[3]
Melting Point	180-181 °C	^[4]

The presence of the polar carboxylic acid and nitro groups suggests the potential for hydrogen bonding and dipole-dipole interactions, which would favor solubility in polar solvents. Conversely, the benzene ring and the bromine atom contribute to the molecule's non-polar character, which may enhance solubility in less polar organic solvents. The interplay of these functional groups results in a nuanced solubility profile.

Understanding the Solubility of 5-Bromo-2-nitrobenzoic Acid: A Qualitative Overview

Predicting solubility can be guided by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.^[5] For **5-Bromo-2-nitrobenzoic acid**, its acidic nature and the presence of polar functional groups are key determinants of its solubility.

Based on available data, a qualitative assessment of its solubility is as follows:

Solvent Class	Solvent	Qualitative Solubility	Rationale
Water	Water	Sparingly Soluble ^[3] , Insoluble	The polar carboxylic acid and nitro groups can interact with water, but the non-polar benzene ring and bromine limit overall solubility.
Alcohols	Methanol	Soluble ^[4] ^[6]	The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid and nitro groups of the solute.
Ethanol	Likely Soluble	Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.	
Ketones	Acetone	Likely Soluble	Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, interacting with the carboxylic acid proton.
Esters	Ethyl Acetate	Likely Soluble	Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor.
Ethers	Diethyl Ether	Likely Sparingly Soluble	Diethyl ether is a relatively non-polar solvent with limited

ability to engage in strong intermolecular interactions with polar functional groups.

Halogenated

Dichloromethane

Likely Soluble

Dichloromethane is a polar aprotic solvent that can dissolve a range of organic compounds.

Chloroform

Likely Soluble

Similar to dichloromethane, chloroform is a common organic solvent with the ability to dissolve many organic solids.

It is important to note that terms like "soluble" and "insoluble" are qualitative. For precise applications, quantitative experimental determination is essential.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is the equilibrium (or thermodynamic) solubility method, often carried out using the shake-flask technique.^{[7][8]} This method measures the concentration of a solute in a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.

Materials and Equipment

- **5-Bromo-2-nitrobenzoic acid** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
- Incubator shaker or constant temperature water bath with shaker

- Analytical balance
- Volumetric flasks and pipettes
- Vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[\[9\]](#)[\[10\]](#)

Protocol: Shake-Flask Method

- Preparation of Saturated Solutions:
 - Add an excess amount of **5-Bromo-2-nitrobenzoic acid** to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Prepare each solvent system in triplicate to ensure reproducibility.[\[9\]](#)
- Equilibration:
 - Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[\[10\]](#)[\[11\]](#) A preliminary experiment can be conducted to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.
- Sample Separation:
 - Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[9][10] This step is critical to avoid overestimation of the solubility.
- Analysis:
 - Prepare a series of standard solutions of **5-Bromo-2-nitrobenzoic acid** of known concentrations in the same solvent.
 - Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.[10]
 - Construct a calibration curve from the standard solutions (absorbance vs. concentration).
 - Determine the concentration of **5-Bromo-2-nitrobenzoic acid** in the filtered sample by interpolating its absorbance on the calibration curve. This concentration represents the equilibrium solubility.

Data Analysis and Reporting

- Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.
- Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the factors influencing solubility and the process of its determination, the following diagrams are provided.



Figure 1: Intermolecular Interactions of 5-Bromo-2-nitrobenzoic Acid

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Caption: Intermolecular forces driving solubility.

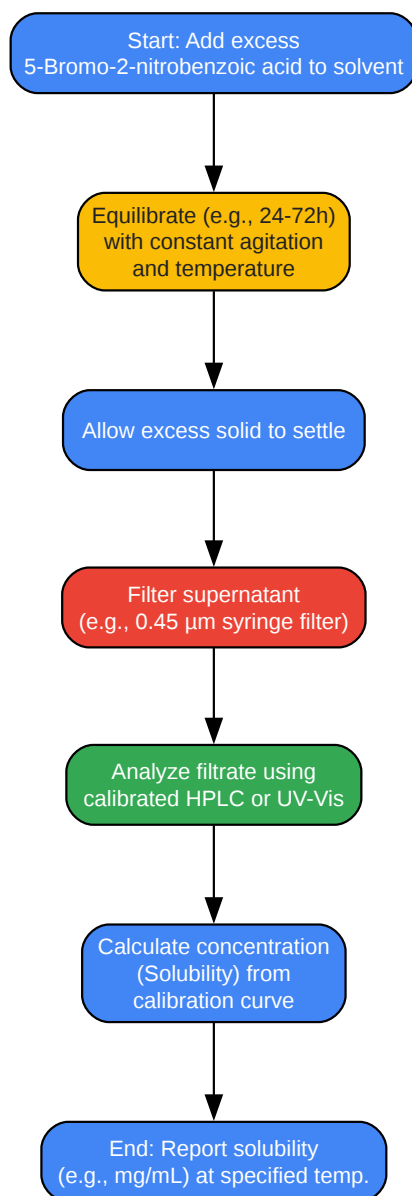


Figure 2: Workflow for Equilibrium Solubility Determination

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Caption: Experimental workflow for solubility.

Conclusion

While quantitative solubility data for **5-Bromo-2-nitrobenzoic acid** across a wide range of organic solvents is not readily available in the literature, an understanding of its chemical structure allows for qualitative predictions. Its amphiphilic nature, with both polar and non-polar moieties, suggests a varied solubility profile. For any application requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable method for their determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the properties of **5-Bromo-2-nitrobenzoic acid** in their synthetic and development endeavors.

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